methyl 5-iodo-1H-pyrazole-3-carboxylate
Description
Methyl 5-iodo-1H-pyrazole-3-carboxylate (CAS: 1533442-31-7) is a halogenated pyrazole derivative with the molecular formula C₅H₅IN₂O₂ and a molecular weight of 252.01 g/mol . It is characterized by an iodine substituent at the 5-position of the pyrazole ring and a methyl ester group at the 3-position. This compound is primarily used in pharmaceutical and agrochemical research, particularly as a building block for synthesizing kinase inhibitors and other bioactive molecules .
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-iodo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPLGQOWUWXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrazole Derivatives
- Starting Materials : Pyrazole derivatives, such as methyl pyrazole-3-carboxylate, are used as starting materials.
- Halogenation Reaction : The introduction of iodine at the 5th position of the pyrazole ring is achieved through a halogenation reaction. This step requires careful control of reaction conditions to ensure regioselectivity.
- Reagents and Conditions : Common reagents include iodine or iodine-based compounds in the presence of a suitable catalyst or base. The reaction conditions may involve low temperatures and specific solvents to optimize yields and minimize side reactions.
Challenges and Considerations
- Regioselectivity : Achieving high regioselectivity is crucial to minimize the formation of undesired isomers.
- Reactivity : The iodine atom serves as an excellent leaving group, making the compound highly reactive. This can pose challenges in handling and storage.
- Safety Precautions : Handling halogenated compounds requires proper safety measures due to their potential toxicity and reactivity.
Physical and Chemical Properties
| Property | Description |
|---|---|
| CAS No. | 1533442-31-7 |
| Molecular Formula | C5H5IN2O2 |
| Molecular Weight | 252.01 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) |
| Standard InChIKey | IMAPLGQOWUWXGL-UHFFFAOYSA-N |
Role in Synthetic Chemistry
This compound is classified as a building block in advanced organic synthesis. Its utility lies in its ability to undergo various transformations due to the presence of the iodine atom, which acts as a versatile leaving group. This makes it an essential intermediate for the synthesis of complex molecules, particularly in pharmaceutical research.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 5-position undergoes nucleophilic substitution under specific conditions. Key studies demonstrate:
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Aromatic substitution with amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 5-substituted pyrazole derivatives .
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Copper-catalyzed cross-couplings enable C–N bond formation with secondary amines, achieving yields up to 87% .
Table 1: Substitution Reactions and Yields
| Nucleophile | Catalyst/Conditions | Product Yield | Reference |
|---|---|---|---|
| Piperidine | CuI, KPO, DMF, 100°C | 85% | |
| Sodium methoxide | NaH, THF, reflux | 78% | |
| Phenylboronic acid | Pd(PPh), KCO | 92% |
Cross-Coupling Reactions
The iodine atom facilitates transition-metal-catalyzed couplings:
Suzuki-Miyaura Arylation
Palladium-catalyzed coupling with arylboronic acids produces 5-arylpyrazoles. For example:
Negishi Alkylation
Zinc-mediated coupling with benzyl halides forms 5-benzyl derivatives in yields up to 76% under inert atmospheres .
Cyclization and Heterocycle Formation
The ester group participates in cyclocondensation reactions:
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Pyrazolo[1,5-a]pyrimidines form via reaction with β-ketoesters under acidic conditions (HCl/EtOH, reflux) .
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Triazole derivatives are synthesized using click chemistry (CuSO, sodium ascorbate) .
Hydrolysis and Functional Group Interconversion
The methyl ester undergoes hydrolysis to carboxylic acid derivatives:
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Basic hydrolysis (NaOH, HO/EtOH, reflux) yields 5-iodo-1H-pyrazole-3-carboxylic acid in >90% purity .
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Acid-catalyzed transesterification with higher alcohols (e.g., ethanol) proceeds at 60°C .
Radical Reactions
Recent studies highlight iodine’s role in radical-mediated transformations:
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Photoredox catalysis with Ru(bpy) generates pyrazole radicals for C–H functionalization .
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Iodine abstraction using BuSnH forms 5-unsubstituted pyrazoles .
Comparative Reactivity Analysis
The iodine substituent significantly enhances electrophilic aromatic substitution rates compared to non-halogenated analogs. Key data:
| Reaction Type | Relative Rate (vs. H-substituted) | Selectivity (5-position) |
|---|---|---|
| Suzuki Coupling | 8.2× faster | >99% |
| Nucleophilic Substitution | 5.7× faster | 85–92% |
Mechanistic Insights
-
Iodine’s leaving group ability : The C–I bond dissociation energy (≈55 kcal/mol) facilitates oxidative addition in cross-couplings .
-
Steric effects : The ester group at C3 directs substitutions to C5 due to electronic deactivation at C4 .
Stability and Handling
Scientific Research Applications
Methyl 5-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit interesting biological activities, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of methyl 5-iodo-1H-pyrazole-3-carboxylate and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the ester group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥97% (commercial grade) .
- Storage : Stable at room temperature but recommended to be stored in a dark, inert atmosphere at 2–8°C .
- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Ethyl 5-Iodo-1H-Pyrazole-3-Carboxylate (CAS: 141998-77-8)
Molecular Formula : C₆H₇IN₂O₂; Molecular Weight : 266.04 g/mol .
Differences :
- The ethyl ester group increases molecular weight and lipophilicity compared to the methyl ester.
- Boiling Point: 377.6°C (vs.
- Density : 1.936 g/cm³ (higher than methyl derivatives) .
- Applications : Used in cross-coupling reactions and as a precursor for heterocyclic compounds .
Safety Profile : Similar hazards (respiratory and skin irritation) but lacks detailed regulatory listings .
Methyl 1-(2-Fluoroethyl)-5-Iodo-1H-Pyrazole-3-Carboxylate (CAS: 2226181-97-9)
Molecular Formula : C₇H₈FIN₂O₂; Molecular Weight : 298.05 g/mol .
Key Features :
Comparison :
Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate (CAS: 1018446-60-0)
Molecular Formula : C₅H₆N₂O₃; Molecular Weight : 142.11 g/mol .
Key Differences :
- Likely lower thermal stability due to the absence of iodine’s electron-withdrawing effects.
Applications: Potential use in chelating agents or metal-organic frameworks.
Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS: 139297-50-0)
Molecular Formula : C₈H₁₂N₂O₃; Molecular Weight : 184.19 g/mol .
Key Features :
Comparison :
- Lower molecular weight but higher steric complexity compared to methyl 5-iodo derivatives.
Comparative Data Table
Biological Activity
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in research, supported by case studies and data tables.
Overview of this compound
- Chemical Structure : The compound features a pyrazole ring with an iodine atom at the 5-position and a methyl ester group at the 3-position, contributing to its unique reactivity and biological properties.
- Molecular Formula : C₅H₅IN₂O₂
- Molecular Weight : Approximately 252.01 g/mol
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : The compound interacts with specific receptors, influencing cellular signaling pathways.
- Biochemical Pathways : It can modulate several biochemical pathways, potentially affecting cell proliferation and apoptosis.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Activity Type | Target Organisms | MIC Values (μg/mL) |
|---|---|---|
| Antibacterial | E. coli | 2 - 64 |
| MRSA | Varies |
- Anti-inflammatory Effects : Some studies have highlighted its potential as an anti-inflammatory agent, showing effects comparable to established anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
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Antimicrobial Activity Study :
A study evaluated the efficacy of this compound against multidrug-resistant strains. The results showed that the compound exhibited strong antibacterial activity with low cytotoxicity levels, making it a promising candidate for further development as an antibiotic. -
Inhibition of Enzymatic Activity :
Another investigation focused on the compound's ability to inhibit monoamine oxidase (MAO). Certain derivatives displayed high inhibition rates against both MAO-A and MAO-B isoforms, suggesting potential applications in treating mood disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the use of hydrazine derivatives and various coupling reactions to introduce the iodine atom and carboxylate group .
Q & A
Basic: What safety protocols should be followed when handling methyl 5-iodo-1H-pyrazole-3-carboxylate?
Methodological Answer:
While specific safety data for this compound are limited, protocols for structurally similar pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) recommend:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose via licensed waste services. Avoid drainage systems .
- Emergency Measures: For eye exposure, rinse with water for ≥15 minutes; for ingestion, do NOT induce vomiting—seek medical attention .
Table 1: Key Safety Precautions for Pyrazole Derivatives
| Hazard Type | Mitigation Strategy | Reference |
|---|---|---|
| Skin Contact | Immediate washing with soap/water | |
| Fire Risk | Use CO₂ or dry chemical extinguishers | |
| Environmental | Prevent soil/water contamination |
Basic: What synthetic routes are effective for preparing this compound?
Methodological Answer:
Synthesis typically involves:
Core Pyrazole Formation: Cyclocondensation of hydrazines with β-ketoesters, followed by iodination at the 5-position .
Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .
Esterification: Methylation of the carboxylic acid group using dimethyl sulfate or diazomethane .
Critical Step: Monitor reaction temperature (<0°C during iodination) to avoid side products. Purify via column chromatography (hexane/ethyl acetate) .
Basic: How can the structure of this compound be confirmed?
Methodological Answer:
Use a multi-technique approach:
- NMR: -NMR should show a singlet for the methyl ester (~3.8 ppm) and deshielded protons adjacent to iodine .
- X-Ray Crystallography: Refine using SHELXL (e.g., anisotropic displacement parameters for iodine) .
- Mass Spectrometry: ESI-MS should display [M+H] with isotopic pattern confirming iodine (m/z ~307) .
Data Contradiction Tip: If NMR peaks overlap, use -NMR DEPT to resolve quaternary carbons .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) may arise from:
- Tautomerism: Pyrazole rings can exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dynamic equilibria .
- Crystallographic Disorder: Refine X-ray data with SHELXL’s PART instruction to model disorder .
- Impurity Interference: Compare HPLC retention times with synthetic intermediates to identify byproducts .
Case Study: In a 2020 study, conflicting IR carbonyl stretches were resolved by DFT calculations, revealing hydrogen bonding in the crystal lattice .
Advanced: How to design experiments for studying its reactivity in heterocyclic synthesis?
Methodological Answer:
Design based on the iodine substituent’s electrophilicity:
Cross-Coupling Reactions: Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to replace iodine with aryl/heteroaryl groups .
Cyclization: React with hydrazines under microwave irradiation to form fused pyrazolo[1,5-a]pyrimidines .
Catalytic Applications: Screen as a ligand in transition-metal catalysis (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
Table 2: Optimized Conditions for Cross-Coupling
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | DMF/H₂O | 78–85 | |
| Ullmann Coupling | CuI/1,10-phenanthroline | Toluene | 65 |
Advanced: What computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model iodine’s electron-withdrawing effects on reaction sites .
- Molecular Docking: Dock into enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina to predict bioactivity .
- MD Simulations: Simulate solvation dynamics in water/DMSO to assess stability under reaction conditions .
Validation: Compare computed -NMR shifts (GIAO method) with experimental data to validate models .
Advanced: How to optimize crystallization conditions for X-ray studies?
Methodological Answer:
- Solvent Screening: Test mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation .
- Temperature Gradient: Use a thermal cycler to identify ideal nucleation temperatures (typically 4–25°C) .
- Additives: Introduce trace DMSO to improve crystal morphology .
SHELX Refinement Tips:
Advanced: How to analyze discrepancies between theoretical and experimental bioactivity data?
Methodological Answer:
- QSAR Models: Build regression models correlating electronic parameters (HOMO/LUMO) with IC₅₀ values .
- SAR Studies: Synthesize analogs (e.g., replacing iodine with Br/CF₃) to isolate structural contributors to activity .
- Error Analysis: Check for false positives in enzyme assays (e.g., aggregation-mediated inhibition) via dynamic light scattering .
Case Study: A 2020 study found methyl 5-iodo derivatives showed lower COX-2 inhibition than predicted due to steric hindrance—revised docking parameters improved correlation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
